molecular formula C18H17Cl2NO2 B12883647 2-(2,4-Dichlorophenyl)-2-hydroxy-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one CAS No. 651712-84-4

2-(2,4-Dichlorophenyl)-2-hydroxy-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one

Katalognummer: B12883647
CAS-Nummer: 651712-84-4
Molekulargewicht: 350.2 g/mol
InChI-Schlüssel: MUBZOYFCVMNVTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-Dichlorophenyl)-2-hydroxy-1-(4-(pyrrolidin-1-yl)phenyl)ethanone is a synthetic organic compound that features a dichlorophenyl group, a hydroxy group, and a pyrrolidinyl group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-2-hydroxy-1-(4-(pyrrolidin-1-yl)phenyl)ethanone typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with 4-(pyrrolidin-1-yl)benzaldehyde in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the hydroxy group and complete the synthesis .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-Dichlorophenyl)-2-hydroxy-1-(4-(pyrrolidin-1-yl)phenyl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while nucleophilic substitution could introduce various functional groups onto the dichlorophenyl ring .

Wissenschaftliche Forschungsanwendungen

2-(2,4-Dichlorophenyl)-2-hydroxy-1-(4-(pyrrolidin-1-yl)phenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(2,4-Dichlorophenyl)-2-hydroxy-1-(4-(pyrrolidin-1-yl)phenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-2-hydroxy-1-(4-morpholin-4-yl)phenyl)ethanone
  • 2-(2,4-Dichlorophenyl)-2-hydroxy-1-(4-piperidin-1-yl)phenyl)ethanone

Uniqueness

2-(2,4-Dichlorophenyl)-2-hydroxy-1-(4-(pyrrolidin-1-yl)phenyl)ethanone is unique due to the presence of the pyrrolidinyl group, which can influence its biological activity and chemical reactivity. This structural feature can lead to different interactions with molecular targets compared to similar compounds .

Eigenschaften

CAS-Nummer

651712-84-4

Molekularformel

C18H17Cl2NO2

Molekulargewicht

350.2 g/mol

IUPAC-Name

2-(2,4-dichlorophenyl)-2-hydroxy-1-(4-pyrrolidin-1-ylphenyl)ethanone

InChI

InChI=1S/C18H17Cl2NO2/c19-13-5-8-15(16(20)11-13)18(23)17(22)12-3-6-14(7-4-12)21-9-1-2-10-21/h3-8,11,18,23H,1-2,9-10H2

InChI-Schlüssel

MUBZOYFCVMNVTB-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C2=CC=C(C=C2)C(=O)C(C3=C(C=C(C=C3)Cl)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.